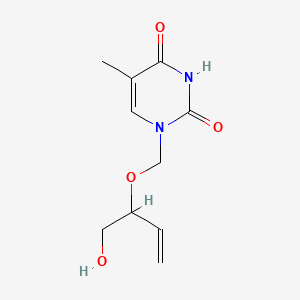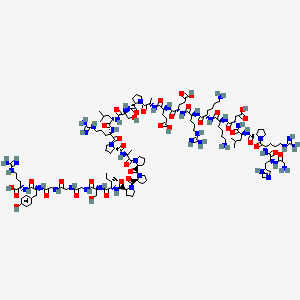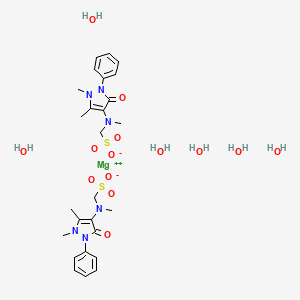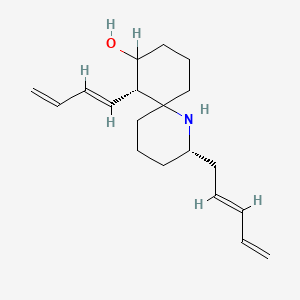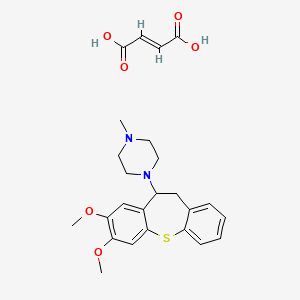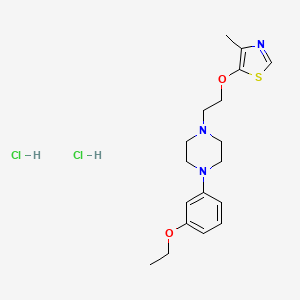
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is a complex organic compound with a variety of functional groups, including carboxyl, amino, and sulfo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the carboxymethyl and sulfo groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a similar butanoic acid backbone but differs in functional groups.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Shares some structural features but has distinct functional groups.
Uniqueness
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
71701-08-1 |
|---|---|
Formule moléculaire |
C22H37N3Na4O10S |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
Clé InChI |
NRDSOFSWBKDQNH-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


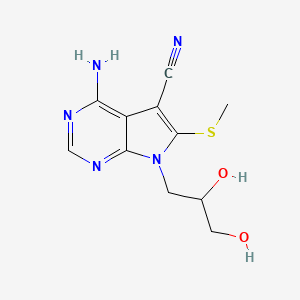

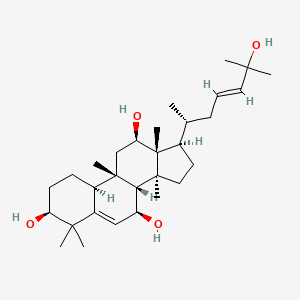

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
